

# An In-Depth Technical Guide to 1-Phenylimidazolidin-2-one

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## Compound of Interest

Compound Name: **1-Phenylimidazolidin-2-one**

Cat. No.: **B157022**

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## Abstract

**1-Phenylimidazolidin-2-one** is a heterocyclic compound belonging to the imidazolidinone class. While its direct biological activities and therapeutic applications are not as extensively documented as some of its derivatives, it serves as a crucial scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of **1-Phenylimidazolidin-2-one**, including its chemical and physical characteristics, and available information on its synthesis and potential biological relevance. The aim is to furnish researchers and drug development professionals with a foundational understanding of this compound, facilitating its potential application in the design and synthesis of novel therapeutic agents.

## Core Properties of 1-Phenylimidazolidin-2-one

**1-Phenylimidazolidin-2-one** is a solid, cyclic urea derivative characterized by a phenyl group attached to one of the nitrogen atoms of the imidazolidinone ring.

## Chemical and Physical Data

A summary of the key chemical and physical properties of **1-Phenylimidazolidin-2-one** is presented in Table 1. It is important to note that while computed data is readily available,

experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature.

Table 1: Physicochemical Properties of **1-Phenylimidazolidin-2-one**

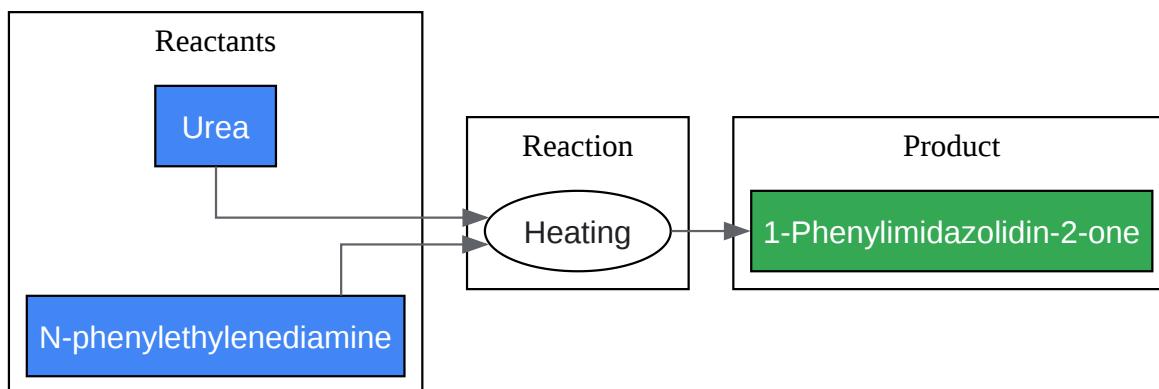
Property	Value	Source
IUPAC Name	1-phenylimidazolidin-2-one	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	162.19 g/mol	<a href="#">[1]</a>
CAS Number	1848-69-7	<a href="#">[1]</a>
Physical Form	Solid	
Melting Point	Not available	<a href="#">[2]</a>
Boiling Point	Not available	<a href="#">[2]</a>
Solubility	Soluble in methanol, DMSO. <a href="#">[1]</a> Limited data available for other solvents.	
XLogP3	0.9	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[1]</a>
Rotatable Bond Count	1	<a href="#">[1]</a>

## Synthesis of **1-Phenylimidazolidin-2-one**

While specific, detailed experimental protocols for the synthesis of **1-Phenylimidazolidin-2-one** are not extensively documented in readily available literature, the general synthesis of imidazolidin-2-ones can be achieved through several established routes. One common and logical approach involves the cyclization of a substituted diamine with a carbonyl source.

## General Synthetic Approach: Cyclization of N-Phenylethylenediamine

A plausible synthetic route to **1-Phenylimidazolidin-2-one** involves the reaction of N-phenylethylenediamine with a suitable carbonylating agent, such as urea or phosgene derivatives. This reaction proceeds via an intramolecular cyclization to form the five-membered imidazolidinone ring.



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A potential synthetic workflow for **1-Phenylimidazolidin-2-one**.

Experimental Protocol (Hypothetical):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-phenylethylenediamine and urea in a suitable high-boiling solvent (e.g., xylene or N,N-dimethylformamide).
- Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization

from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield pure **1-Phenylimidazolidin-2-one**.

## Biological Activity and Potential Applications

Direct studies on the biological activity of **1-Phenylimidazolidin-2-one** are limited. However, the imidazolidinone scaffold is a well-established pharmacophore present in a variety of biologically active molecules, suggesting that **1-Phenylimidazolidin-2-one** could serve as a valuable starting material for the synthesis of new therapeutic agents.

## Anticonvulsant and CNS Activity of Related Compounds

Derivatives of imidazolidin-2-one have been investigated for their potential as central nervous system (CNS) active agents, particularly as anticonvulsants. For instance, various N-phenyl substituted cyclic ureas have demonstrated anticonvulsant properties in preclinical models.<sup>[3]</sup> <sup>[4]</sup><sup>[5]</sup> The mechanism of action for many of these compounds is thought to involve modulation of ion channels or neurotransmitter systems in the brain.

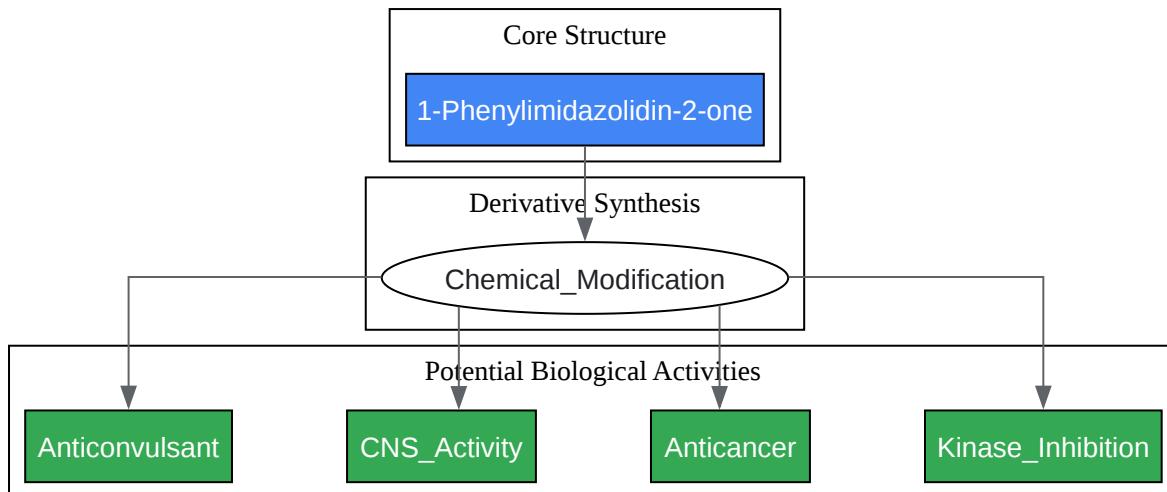
The structural similarity of **1-Phenylimidazolidin-2-one** to known anticonvulsants suggests that its derivatives could be explored for the treatment of epilepsy and other neurological disorders.

## Other Potential Therapeutic Areas

The imidazolidinone nucleus is a versatile scaffold that has been incorporated into molecules with a wide range of biological activities, including but not limited to:

- Anticancer agents: Some imidazolidinone derivatives have shown promise as anticancer agents.<sup>[6]</sup>
- Tyrosine Kinase Inhibitors: At least one source has categorized **1-Phenylimidazolidin-2-one** as a tyrosine kinase inhibitor, although further evidence is needed to substantiate this claim.<sup>[7]</sup>

The phenyl group of **1-Phenylimidazolidin-2-one** provides a key site for further functionalization, allowing for the generation of diverse chemical libraries for screening against various biological targets.



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